N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-2-16-7-6-9(15-16)11(17)14-12-13-8-4-3-5-10(8)18-12/h6-7H,2-5H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBINUARKXHRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the cyclopenta[d]thiazole ring. This can be achieved through the reaction of appropriate amines with carbon disulfide and methyl iodide, followed by cyclization with formamide . The pyrazole ring is then introduced through a series of reactions involving hydrazine derivatives and ethyl acetoacetate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The cyclopenta-thiazole/thiophene core is conserved across analogs, but saturation (e.g., dihydro vs. fully aromatic) and heteroatom placement (thiazole vs. thiophene) vary, influencing electronic properties and binding affinity.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a cyclopenta[d]thiazole ring fused with a pyrazole moiety. The synthesis typically involves multi-step reactions starting from appropriate amines and carbon disulfide, followed by cyclization processes. The detailed synthetic route may vary but generally includes:
- Formation of the cyclopenta[d]thiazole ring.
- Reaction with ethyl hydrazine to form the pyrazole derivative.
- Final carboxamide formation through acylation reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways critical for cellular functions.
- Receptor Binding : It could interact with specific receptors affecting signal transduction pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 75 |
| N-(5,6-dihydro...) | S. agalactiae | 100 |
These findings suggest that the compound may possess bacteriostatic properties against Gram-positive bacteria and moderate efficacy against Gram-negative strains .
Anticancer Activity
In vitro studies have demonstrated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and survival pathways.
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial effectiveness of various derivatives, including N-(5,6-dihydro...) against common pathogens. Results indicated significant inhibition zones in agar diffusion tests compared to control groups .
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that pyrazole derivatives could inhibit tumor growth effectively. Specific assays demonstrated a dose-dependent response in cell viability tests .
Q & A
Basic: What are the optimal multi-step synthetic routes for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a cyclopenta[d]thiazol-2-amine precursor. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous solvents (DMF or dichloromethane) at 0–25°C for 12–24 hours .
- Cyclization : Thiazole ring closure via Hantzsch thiazole synthesis, requiring thioureas and α-haloketones under reflux (80–100°C) in ethanol .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Factors : Temperature control during cyclization prevents side reactions, while solvent polarity impacts intermediate stability .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrazole C-3 substitution) and detects impurities. Key signals include thiazole protons (δ 7.2–7.5 ppm) and pyrazole methyl groups (δ 1.3–1.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments (e.g., cleavage at the amide bond) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect polar byproducts .
Basic: How do structural features like the cyclopenta[d]thiazole ring influence biological activity?
Methodological Answer:
The cyclopenta[d]thiazole core enhances planar rigidity, improving target binding (e.g., kinase active sites). Comparative studies show:
- Electron-withdrawing effects : The thiazole sulfur stabilizes π-π interactions with aromatic residues in enzymes .
- Steric effects : The fused cyclopentane ring restricts conformational flexibility, increasing selectivity over flexible analogs .
Validation : Docking studies (AutoDock Vina) correlate activity with binding scores for targets like COX-2 or EGFR .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Validate mechanisms : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis via flow cytometry) to confirm target engagement .
- Meta-analysis : Pool data from ≥3 independent studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Advanced: What experimental design principles (e.g., DOE) optimize synthesis yield and reproducibility?
Methodological Answer:
- Factorial Design : Vary temperature (X1), solvent ratio (X2), and catalyst loading (X3) in a 23 full-factorial setup. Analyze responses (yield, purity) via response surface methodology (RSM) .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) significantly impacts amide coupling efficiency (p < 0.05) .
- Replicates : Perform triplicate runs at center points to assess reproducibility .
Advanced: What computational approaches predict the compound’s mechanism of action and off-target effects?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to targets like PI3Kγ, analyzing RMSD/RMSF values .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at pyrazole C=O) using Schrödinger Phase .
- Off-Target Screening : Use SwissTargetPrediction to rank potential interactions with GPCRs or ion channels .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25°C, 24 hrs), monitor via HPLC .
- Thermal stress : Heat at 60°C (72 hrs) in solid/powder form, check decomposition by TLC .
- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life (t90) from degradation rate constants .
Advanced: How to design comparative studies with structural analogs to identify SAR trends?
Methodological Answer:
- Analog Selection : Replace cyclopenta[d]thiazole with benzothiazole or oxazole cores; modify pyrazole substituents (e.g., ethyl vs. methyl) .
- Assay Parallelism : Test all analogs under identical conditions (e.g., IC50 in MCF-7 cells) .
- SAR Analysis : Use QSAR models (e.g., CoMFA) to correlate logP or polar surface area with activity .
Advanced: What in vitro/in vivo models validate the compound’s anti-inflammatory or anticancer potential?
Methodological Answer:
- In Vitro :
- NF-κB inhibition : Luciferase reporter assays in RAW 264.7 macrophages stimulated with LPS .
- Cytotoxicity : SRB assay in NCI-60 panel cells, comparing GI50 values .
- In Vivo :
- Xenograft models : Administer 10–50 mg/kg/day (oral) in BALB/c nude mice with HCT-116 tumors .
- Toxicity : Monitor ALT/AST levels and body weight over 28 days .
Advanced: How to investigate reaction kinetics for key synthetic steps (e.g., amide coupling)?
Methodological Answer:
- Real-Time Monitoring : Use in situ FTIR to track carbonyl (C=O) peak disappearance during coupling .
- Rate Law Determination : Vary reagent concentrations (e.g., EDC, NHS), fit data to second-order kinetics .
- Activation Energy : Calculate via Eyring equation from rate constants at 20°C, 30°C, and 40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
